N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring an imidazo[1,2-b]pyrazole core linked to a benzamide moiety via an ethylamine spacer.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-7,10-11H,8-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXRVQOLNANPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the attachment of the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide or imidazo[1,2-b]pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or imidazo[1,2-b]pyrazole rings .
Scientific Research Applications
Research indicates that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide exhibits promising biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. The compound's interactions with specific molecular targets such as enzymes and receptors play a crucial role in its therapeutic potential.
Key Mechanisms of Action
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer properties.
- Receptor Modulation : It interacts with receptors to alter signaling cascades associated with various diseases, potentially enhancing therapeutic effects.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Therapy : The compound has shown efficacy against various cancer cell lines by targeting key molecular pathways involved in tumor growth and survival.
- Anti-inflammatory Treatment : Its ability to modulate inflammatory responses suggests potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against breast cancer cell lines. Results indicated significant growth inhibition compared to control groups, suggesting its potential as a lead compound for further development.
- Study 2 : In another research effort reported in Bioorganic & Medicinal Chemistry Letters, the anti-inflammatory properties were assessed through in vitro assays. The findings demonstrated that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can be elucidated by comparing it to closely related derivatives (Table 1). Key distinguishing factors include:
- Core Heterocycle: Unlike many analogs that utilize an imidazo[1,2-b]pyridazine scaffold (e.g., compounds with pyridazine-based cores in ), this compound employs an imidazo[1,2-b]pyrazole ring.
- Substituent Variations: The ethylamine linker in this compound is substituted with a 1H-imidazo[1,2-b]pyrazole group, whereas similar compounds often feature tertiary amines (e.g., diethylamino, dimethylamino) or cyclic amines (e.g., pyrrolidinyl) at this position. Such substitutions influence lipophilicity and pharmacokinetic profiles .
Table 1: Structural and Physicochemical Comparison
| Compound Name (Simplified) | Core Heterocycle | Substituent on Ethylamine Linker | MW | Activity Indicator |
|---|---|---|---|---|
| This compound | Imidazo[1,2-b]pyrazole | 1H-imidazo[1,2-b]pyrazole | — | — |
| N-(2-(diethylamino)ethyl)benzamide derivative | Imidazo[1,2-b]pyridazin | Diethylamino | 366.5 | ** |
| N-(2-(pyrrolidin-1-yl)ethyl)benzamide derivative | Imidazo[1,2-b]pyridazin | Pyrrolidinyl | 406.5 | ** |
| N-isobutylnicotinamide analog | Imidazo[1,2-b]pyridazin | Aminomethylphenyl | 400.5 | ** |
| N-(2-(tert-butoxy)ethyl) derivative | Imidazo[1,2-b]pyridazin | tert-Butoxy | 379.5 | ** |
Research Findings and Data Analysis
Key Observations:
Activity Trends: Compounds with pyridazine cores and tertiary amine side chains (e.g., diethylamino, MW 366.5) generally exhibit moderate activity (denoted by in ), whereas those withbulky substituents** (e.g., tert-butoxy, MW 379.5) show similar activity levels . The absence of activity data for the imidazo[1,2-b]pyrazole-based compound suggests that its biological profile may differ from pyridazine analogs, possibly due to reduced kinase binding efficiency or altered metabolic pathways.
Structure-Activity Relationships (SAR): Aminoethyl Linkers: Substitutions on the ethylamine linker (e.g., cyclic vs. acyclic amines) correlate with changes in potency. For instance, pyrrolidinyl-substituted derivatives (MW 406.5) may enhance membrane permeability compared to dimethylamino analogs (MW 366.5) . Heterocycle Impact: Pyridazine-based compounds are more prevalent in the literature than pyrazole-based ones, implying that the pyridazine scaffold may offer superior geometric compatibility with kinase active sites .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features an imidazo[1,2-b]pyrazole moiety linked to a benzamide group, which contributes to its distinct chemical properties. The structural formula is represented as follows:
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyrazole core is known to modulate enzyme activity and receptor signaling pathways, potentially leading to various therapeutic outcomes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with receptors to alter signaling cascades associated with various diseases.
Biological Activity and Therapeutic Potential
Research indicates that this compound possesses promising biological activities, particularly in the context of anticancer and anti-inflammatory therapies.
Anticancer Activity
Preliminary studies have assessed the efficacy of this compound against several cancer cell lines. Notable findings include:
- Cell Line Testing : The compound showed significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potent anticancer properties.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory potential. Research suggests it may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, indicating its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups, reinforcing its therapeutic promise.
Comparison with Similar Compounds
This compound can be compared with other imidazo[1,2-b]pyrazole derivatives and benzamide-containing molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Imidazo[1,2-b]pyrazole derivative | Anticancer |
| Compound B | Benzamide derivative | Anti-inflammatory |
This comparison illustrates the unique combination of structural elements in this compound that may confer distinct biological properties compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves multi-step protocols, including cyclization, coupling, and functional group modifications. For example, a Friedel-Crafts acylation approach under solvent-free conditions has been reported for structurally related heterocycles, offering improved environmental compatibility and yield optimization . Key steps include:
- Cyclization : Reacting precursors like 2-pyrazol-1-yl-ethylamine with benzoyl chloride derivatives under basic conditions (e.g., K₂CO₃) to form the imidazo-pyrazole core .
- Purification : Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., AcOEt) are critical for isolating high-purity products, as demonstrated in the synthesis of analogous compounds .
- Optimization : Adjusting solvent polarity, temperature, and catalyst loading can mitigate side reactions. For example, microwave-assisted synthesis may reduce reaction times .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?
Structural characterization relies on a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography :
- NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and imidazo-pyrazole NH protons (δ ~10–12 ppm). For example, methyl groups in similar structures appear as singlets at δ 2.28 ppm .
- HRMS : Confirm molecular formulas (e.g., C₂₀H₁₇N₅OS for a related imidazo-pyridazine derivative ).
- Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as shown for triazole derivatives in Supporting Information .
Q. What in vitro biological screening assays are suitable for initial evaluation of this compound?
Prioritize assays aligned with reported activities of imidazo[1,2-b]pyrazole derivatives:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require iterative synthesis and testing of derivatives with modular substitutions:
- Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups at para positions) or imidazo-pyrazole (e.g., methyl vs. cycloalkyl groups) .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, as applied to imidazo-thiazole derivatives .
- Bioisosteric Replacement : Substitute the benzamide with thiazole or pyridine carboxamides to assess potency changes .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
Contradictions often arise from pharmacokinetic (PK) limitations or model-specific factors:
- PK Profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability .
- Formulation Adjustments : Use nanoparticles or liposomes to enhance solubility, as demonstrated for hydrophobic heterocycles .
- Model Selection : Validate in vivo results using orthotopic or patient-derived xenograft (PDX) models for translational relevance .
Q. What strategies are effective in resolving contradictory results from enzyme inhibition assays versus cell-based assays?
Discrepancies may stem from off-target effects or assay conditions:
- Counter-Screening : Test against unrelated enzymes (e.g., cytochrome P450s) to rule out non-specific binding .
- Cellular Context : Compare results in cell lines with varying expression levels of the target enzyme .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in cellular models .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
Scale-up challenges include exothermic reactions and byproduct formation:
- Flow Chemistry : Continuous flow systems improve heat dissipation and reproducibility for hazardous steps (e.g., azide reactions) .
- Catalyst Optimization : Transition from homogeneous (e.g., HATU) to heterogeneous catalysts (e.g., immobilized Pd) to simplify purification .
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
Variability may reflect genetic heterogeneity or differential metabolic activation:
- Genomic Profiling : Correlate activity with mutations (e.g., TP53, KRAS) using databases like COSMIC .
- Metabolomics : Assess intracellular compound activation via LC-MS/MS, as done for imidazo-pyridazines .
- Resistance Studies : Evaluate ABC transporter expression (e.g., P-gp) to identify efflux-mediated resistance .
Q. What methodologies validate target specificity when off-target effects are suspected?
- Chemical Proteomics : Use affinity-based probes (ABPs) to capture interacting proteins in cell lysates .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Cryo-EM/Co-crystallography : Resolve compound-target complexes to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
